CID 156592315

Descripción

Classification and Chemical Family of Light Green SF Yellowish (Triarylmethane Dyes)

Light Green SF Yellowish belongs to the triarylmethane class of dyes. nih.govstainsfile.com This classification is based on its chemical structure, which features three aryl groups attached to a central carbon atom. Triarylmethane dyes are known for their intense colors and are among the earliest synthetic dyes to be discovered. biologists.com The specific chemical formula for Light Green SF Yellowish is C₃₇H₃₄N₂Na₂O₉S₃. nih.gov Its synthesis involves the condensation of ethylbenzylaniline with benzaldehyde (B42025), followed by sulphonation and oxidation, and finally conversion to the sodium salt. nih.gov

Key Chemical Properties of Light Green SF Yellowish

| Property | Value |

|---|---|

| Chemical Formula | C₃₇H₃₄N₂Na₂O₉S₃ |

| Molar Mass | 792.86 g/mol |

| C.I. Number | 42095 |

| Absorption Maximum | 630 (422) nm |

| Class | Triarylmethane Dye |

Historical Context and Evolution of Light Green SF Yellowish in Scientific Research

The history of Light Green SF Yellowish reflects a transition from a common consumable colorant to a specialized laboratory tool. Initially, it was utilized as a food coloring agent. wikipedia.org However, due to its tendency to fade and low popularity, its use in the food industry was discontinued. nih.gov

The scientific community, particularly in the fields of histology and cytology, recognized the dye's potential for staining biological tissues. The development of polychromatic staining techniques, such as the Papanicolaou stain, in the mid-20th century provided a significant platform for the adoption of Light Green SF Yellowish. wikipedia.orgbmrat.org George Papanicolaou, in his development of the Pap smear for cervical cancer screening, incorporated the dye into his EA (Eosin Azure) counterstain formulations. wikipedia.orgihcworld.com Similarly, it became a standard component in Masson's trichrome stain, a method developed by Claude L. Pierre Masson to differentiate cellular elements from connective tissue. wikipedia.orgstainsfile.com Over time, while alternatives like Fast Green FCF have been introduced for their greater brilliance and lightfastness, Light Green SF Yellowish remains a widely used and historically significant stain in many North American laboratories. stainsfile.comwikipedia.org

General Academic and Laboratory Utility of Light Green SF Yellowish

The primary utility of Light Green SF Yellowish in academic and laboratory settings lies in its function as a counterstain in various histological and cytological procedures. biognost.com Its role is to provide a contrasting color to the primary stain, allowing for the clear differentiation of various tissue components and cell types. newcomersupply.com

In the Papanicolaou stain, Light Green SF confers a blue or green color to the cytoplasm of metabolically active cells, such as intermediate squamous cells and parabasal cells. wikipedia.orgbmrat.org This contrasts with the pink and orange hues taken up by other cells, enabling detailed morphological assessment. ihcworld.com In Masson's trichrome stain, it is used to color collagen green, setting it apart from the red-stained muscle fibers and black or dark purple cell nuclei. wikipedia.org This differential staining is crucial for studying a wide range of pathologies, including those affecting muscle, heart, liver, and kidney tissues. wikipedia.org

Beyond these well-known applications, Light Green SF Yellowish is also utilized in plant histology and for staining in electrophoresis. stainsfile.comwikipedia.org Its ability to selectively stain mitochondria has also been noted. medchemexpress.com The dye's versatility ensures its continued relevance in diverse research fields requiring microscopic visualization of biological specimens.

Common Laboratory Applications of Light Green SF Yellowish

| Staining Technique | Target Tissue/Cell Component | Resulting Color |

|---|---|---|

| Papanicolaou Stain | Cytoplasm of active cells (e.g., intermediate squamous cells) | Blue-green |

| Masson's Trichrome Stain | Collagen | Green |

| Plant Histology | Various plant tissues | Green |

| Electrophoresis | Protein stain | Green |

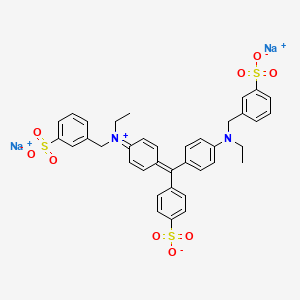

Structure

2D Structure

Propiedades

Número CAS |

5141-20-8 |

|---|---|

Fórmula molecular |

C37H36N2NaO9S3 |

Peso molecular |

771.9 g/mol |

Nombre IUPAC |

disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

Clave InChI |

JLZRFRRLKFUZNG-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O.[Na] |

Apariencia |

Dark Red to Purple Solid powder |

Color/Form |

Deep-purple powder Reddish-brown powde |

melting_point |

288 °C (decomposes) |

Otros números CAS |

5141-20-8 |

Pictogramas |

Health Hazard |

Pureza |

>75% dye content (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

In 2-methoxyethanol 100 mg/mL, ethanol 2 mg/mL, temperature not specified Soluble in water to a green solution which turns yellowish-brown with HCL and then gradually fades. Addition of NaOH almost completely decolorizes the solution yielding a dull violet preticipate. In water, 100 mg/mL, temperature not specified |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Light Green SF Yellowish; Acid Green 5; C.I. 42095; C.I. Acid Green 5; |

Presión de vapor |

2.97X10-42 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Advanced Chemical Synthesis and Derivatization Strategies for Light Green Sf Yellowish

Elucidation of Current Commercial Synthetic Pathways for Light Green SF Yellowish

The established commercial manufacturing process for Light Green SF Yellowish involves a multi-step synthesis. nih.gov The primary pathway begins with the condensation of N-ethyl-N-benzylaniline with benzaldehyde (B42025). This initial reaction forms the basic triarylmethane backbone.

Following the condensation step, the resulting intermediate undergoes sulfonation. This is a critical step that introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the molecule. The presence of these groups is essential for the dye's solubility in water. stainsfile.comsigmaaldrich.com The sulfonated intermediate is then oxidized to form the chromophore, the part of the molecule responsible for its green color. The final step in the commercial production is the conversion of the acidic form of the dye into its disodium (B8443419) salt, which enhances its stability and solubility for its various applications. nih.gov

Research into Novel and Optimized Synthetic Methodologies for Light Green SF Yellowish Production

While the traditional synthesis of triarylmethane dyes like Light Green SF Yellowish is well-established, research continues into more efficient, selective, and environmentally friendly methods. beilstein-journals.orgsioc-journal.cnnih.gov These novel approaches often focus on improving reaction conditions, catalyst efficiency, and substrate scope. nih.gov

Modern synthetic strategies that could be applied to optimize the production of Light Green SF Yellowish include:

Baeyer Condensation in Deep Eutectic Solvents (DES): Research has shown that using a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and zinc chloride, can act as both a green reaction medium and a catalyst for the Baeyer condensation of benzaldehydes and N-substituted anilines. sioc-journal.cn This method offers high para-selectivity and the potential for solvent recycling, presenting a more sustainable alternative to traditional methods. sioc-journal.cn

Palladium-Catalyzed Suzuki-Miyaura Reactions: This cross-coupling reaction provides a versatile method for synthesizing triarylmethanes under mild conditions. nih.gov The reaction involves coupling diarylmethyl esters with aryl boronic acids. This approach has a broad substrate scope and is compatible with functional groups that are often sensitive to the harsh acidic conditions of traditional Friedel-Crafts reactions. nih.gov

Copper-Mediated Arylation: A facile, two-step sequence for producing triarylmethanes involves the copper(II)-catalyzed arylation of diarylmethanols with arylboronic acids. beilstein-journals.org This protocol allows for the modular synthesis of both symmetrical and unsymmetrical triarylmethanes in good yields. beilstein-journals.org

| Methodology | Key Features | Potential Advantages for Light Green SF Yellowish Synthesis | References |

|---|---|---|---|

| Baeyer Condensation in DES | Uses a deep eutectic solvent as both catalyst and green reaction medium. | Environmentally friendly, high para-selectivity, recyclable solvent system. | sioc-journal.cn |

| Pd-catalyzed Suzuki-Miyaura Reaction | Cross-coupling of diarylmethyl esters and aryl boronic acids. | Mild reaction conditions, broad substrate scope, avoids harsh acids. | nih.gov |

| Copper-Mediated Arylation | Copper(II)-catalyzed reaction of diarylmethanols with arylboronic acids. | Facile and modular synthesis, good yields for symmetrical and unsymmetrical products. | beilstein-journals.org |

Investigation of Precursor Chemistry and Reaction Mechanisms in Light Green SF Yellowish Synthesis

The synthesis of Light Green SF Yellowish is fundamentally based on the principles of electrophilic aromatic substitution. The key precursors involved in the commercial synthesis are detailed below.

| Precursor | Chemical Role | Reference |

|---|---|---|

| Benzaldehyde | Provides the central carbon atom and one of the three aryl groups of the triarylmethane structure. | nih.gov |

| N-ethyl-N-benzylaniline | Acts as the nucleophile, providing the other two substituted aryl groups. | nih.gov |

The reaction mechanism is a classic example of a Friedel-Crafts-type alkylation. beilstein-journals.org In this process, the benzaldehyde is activated by an acid catalyst, which makes its carbonyl carbon more electrophilic. This electrophile then attacks the electron-rich aromatic rings of two molecules of N-ethyl-N-benzylaniline, typically at the para position to the activating amino group, leading to the formation of the C-C bonds that create the triarylmethane skeleton. beilstein-journals.org Subsequent sulfonation and oxidation steps are crucial for developing the final color and solubility properties of the dye. nih.gov

Design and Synthesis of Light Green SF Yellowish Derivatives for Enhanced Research Applications

The modification of the basic triarylmethane structure of Light Green SF Yellowish can lead to derivatives with enhanced or novel properties for specialized research applications. The synthesis of such derivatives often involves using alternative precursors or introducing new functional groups to the parent molecule.

The goals for creating these derivatives include:

Improved Photostability: A significant drawback of Light Green SF Yellowish is its tendency to fade. stainsfile.comlaboratoriumdiscounter.nl The synthesis of derivatives could focus on improving its photostability, similar to how Fast Green FCF was developed as a more durable alternative. stainsfile.com

Enhanced Fluorescence: Triarylmethanes are foundational structures for many fluorescent probes. beilstein-journals.orgnih.gov By modifying the substituents on the aryl rings, derivatives of Light Green SF Yellowish could be designed with tailored absorption and emission spectra, making them suitable as fluorescent labels in biological imaging.

Targeted Biological Activity: The triarylmethane motif is present in various biologically active molecules. beilstein-journals.orgnih.gov Synthetic strategies allow for the introduction of specific functionalities to create derivatives that could be investigated for applications such as enzyme inhibitors or targeted cellular stains.

The synthesis of these derivatives can be achieved through the novel methodologies described previously, such as Suzuki-Miyaura couplings or copper-catalyzed reactions, which offer the flexibility to incorporate a wide variety of functional groups and aryl building blocks. beilstein-journals.orgnih.gov Research into the synthesis of derivatives of related dyes, such as rhodamines and fluoresceins, often involves strategies like replacing heteroatoms or adding spacers to alter the photophysical properties of the molecule, providing a roadmap for the development of novel Light Green SF Yellowish derivatives. thermofisher.com

Comprehensive Spectroscopic Characterization and Optical Property Investigations of Light Green Sf Yellowish

Advanced Ultraviolet-Visible Spectroscopy of Light Green SF Yellowish and its Analogues

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions in molecules like Light Green SF Yellowish. The dye, typically available as a disodium (B8443419) salt, exhibits a primary absorption maximum around 629-634 nm in aqueous solutions. medchemexpress.comsigmaaldrich.comsigmaaldrich.com This absorption peak is characteristic of the π-π* transitions within the conjugated system of the triarylmethane structure. Another smaller absorption peak has been noted at approximately 422 nm. wikipedia.orgdrugbank.comnih.gov The intensity of these absorption bands is directly proportional to the dye concentration, although deviations can occur at higher concentrations due to aggregation. psu.edu

The solvent environment plays a crucial role in the UV-Vis spectral properties of Light Green SF Yellowish and its analogues. Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. researchgate.net For instance, a shift to longer wavelengths (bathochromic shift) is often observed when moving to more polar solvents. researchgate.net The addition of acid to an aqueous solution of Light Green SF Yellowish causes the green solution to turn yellowish-brown and eventually fade, while the addition of a base can lead to near-complete decolorization and the formation of a violet precipitate. nih.gov

The study of triphenylmethane (B1682552) dyes, a class to which Light Green SF Yellowish belongs, reveals that their individual molecules, which are ion pairs, may not absorb light in the visible range and are thus not chromogens. researchgate.net The characteristic color is thought to arise from the formation of supramolecular dimers. researchgate.net Analogues of Light Green SF Yellowish, such as Malachite Green, Crystal Violet, and Methyl Violet, also exhibit intense absorption bands in the visible region, with their specific absorption maxima influenced by their molecular structure and the surrounding medium. researchgate.netneptjournal.comnih.gov For example, the replacement of a phenyl group in Malachite Green with a 4H-1-benzothiopyran-4-one ring results in a bathochromic shift of 20-30 nm. jst.go.jp

| Compound | Solvent | λmax (nm) | Reference(s) |

| Light Green SF Yellowish | Water | 629-634 | medchemexpress.comsigmaaldrich.comsigmaaldrich.com |

| Light Green SF Yellowish | Water | 630 (422) | wikipedia.orgdrugbank.comnih.gov |

| Methyl Violet | Water | 561 | neptjournal.com |

| Malachite Green | - | 617 | nih.gov |

| Crystal Violet | - | 590 | nih.gov |

Raman and Infrared Spectroscopic Analysis of Light Green SF Yellowish Molecular Structure

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides invaluable insights into the molecular structure and bonding of Light Green SF Yellowish.

Infrared (IR) Spectroscopy: The IR spectrum of Light Green SF Yellowish reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Key features include bands associated with the stretching vibrations of the sulfonate groups (S=O), aromatic C-H stretching, and C=C stretching within the phenyl rings. The presence of N-ethyl groups is also confirmed by specific vibrational modes. Studies have shown that interactions between the dye molecules and a polymer matrix, such as polyvinyl alcohol (PVA), can be observed through shifts in the IR bands, indicating hydrogen bonding and other intermolecular forces. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of triphenylmethane dyes is characterized by bands arising from the vibrations of the central C-C-C framework and the phenyl rings. For instance, in related azo dyes, diagnostic Raman features of the phenyl rings are observed around 1598, 1177, and 1129 cm⁻¹. researchgate.net While specific detailed Raman data for Light Green SF Yellowish is less abundant in the provided search results, the technique is instrumental in identifying the chemical fingerprint of dyes and can distinguish between different chromophores in a mixture. researchgate.netarcadiascience.com

A documented Attenuated Total Reflectance (ATR)-IR spectrum of Light Green SF Yellowish is available, providing a comprehensive vibrational fingerprint of the compound in its solid state. nih.gov

Investigations into Photophysical Processes and Excited State Dynamics of Light Green SF Yellowish

The photophysical properties of Light Green SF Yellowish and other triphenylmethane dyes are complex and have been the subject of extensive research. These dyes are known for their rapid, often barrierless, relaxation from the excited state. optica.org

Upon photoexcitation, triphenylmethane dyes can undergo ultrafast internal conversion and vibrational relaxation. rsc.org Studies on analogues like Pyrogallol Red have shown S2 emission lifetimes as fast as ~150–300 femtoseconds and S1 emission lifetimes of 2–5 nanoseconds. rsc.org The relaxation process often involves torsional motion of the phenyl rings, which is heavily influenced by the viscosity of the solvent. scispace.com

Fluorescence from triphenylmethane dyes is generally weak due to efficient non-radiative decay pathways. vilniustech.lt However, the fluorescence intensity can be significantly enhanced when the dye's vibrational de-excitation is restricted, for example, by binding to macromolecules like G-quadruplexes. vilniustech.lt This property makes them useful as fluorescent probes in biological systems. The excited state dynamics can also involve intramolecular charge transfer, and the large changes in charge distribution with the dihedral angle of the phenyl rings mean that dielectric friction from the solvent plays a significant role in the relaxation process. scispace.com Femtosecond transient absorption studies have been employed to probe these ultrafast dynamics, revealing conformational relaxation of torsional modes and solvent-limited vibrational relaxation. aip.org

Optical Properties of Light Green SF Yellowish in Doped Polymer Films and Advanced Materials

The incorporation of Light Green SF Yellowish into polymer films and other materials can lead to novel optical properties and applications. When doped into a polymer matrix like polyvinyl alcohol (PVA), the dye molecules can be uniformly dispersed, forming nanocomposites. researchgate.net

These doped films exhibit interesting linear and nonlinear optical properties. The UV-Vis absorption spectrum of Light Green SF-doped PVA films shows the characteristic absorption peak of the dye. researchgate.netikprress.org The interaction between the dye and the polymer can be confirmed by techniques like XRD and FTIR. researchgate.net Such composite films have been shown to exhibit photoluminescence in the red region of the visible spectrum when excited near their absorption maximum. researchgate.net

Furthermore, Light Green SF Yellowish-doped polymer films can display nonlinear optical phenomena such as nonlinear absorption and optical limiting under laser irradiation. researchgate.netresearchgate.net These properties are crucial for applications in photonic devices and as optical limiters to protect sensors and eyes from high-intensity laser beams. The high laser damage threshold, improved thermal and photostability, and excellent durability of these nanocomposite films make them promising smart materials for optoelectronic nanodevices. researchgate.net The optical properties of such films, including the refractive index and band gap, can be tailored by controlling the dye concentration and the solvent used in their preparation. mdpi.com

Application of Spectroscopic Techniques for Elucidating Light Green SF Yellowish Interactions in Complex Matrices

Spectroscopic techniques are pivotal in understanding the interactions of Light Green SF Yellowish within complex environments, such as biological systems and composite materials.

In biological applications, Light Green SF Yellowish is widely used as a histological stain, particularly for collagen. wikipedia.orgsigmaaldrich.com Spectroscopic methods can be used to study the binding of the dye to biological macromolecules. For example, changes in the absorption or fluorescence spectra upon interaction with proteins or nucleic acids can provide information about the binding mechanism, affinity, and the local environment of the dye molecule. vilniustech.lt

In materials science, spectroscopy is used to characterize the state of the dye within a host matrix. For instance, UV-Vis spectroscopy can indicate the aggregation state of the dye molecules. psu.edu FTIR spectroscopy can reveal specific interactions, such as hydrogen bonding, between the dye and a polymer host. researchgate.net These spectroscopic insights are essential for designing and optimizing materials with specific optical properties. The decolorization of Light Green SF Yellowish, a process relevant to environmental remediation, can also be monitored effectively using UV-Visible spectroscopy to track the decrease in the dye's characteristic absorption peak over time. researchgate.netnih.govresearchgate.net

Mechanisms of Interaction and Applications of Light Green Sf Yellowish in Biological Research

Molecular Basis of Light Green SF Yellowish Staining in Histological Contexts

The staining mechanism of Light Green SF Yellowish is primarily based on electrostatic interactions. As an acid dye, it carries a net negative charge and therefore binds to tissue components that are basic and possess positive charges, such as proteins rich in basic amino acids.

Light Green SF Yellowish is widely recognized and utilized as an efficient and standard stain for collagen fibers in histological preparations, particularly in North America. nih.govwikipedia.orgscientificlabs.co.ukspectrumchemical.com Its application is a cornerstone of several differential staining techniques designed to visualize connective tissue.

The interaction is based on the ionic bonding between the negatively charged sulfonate groups of the Light Green SF dye molecule and the positively charged basic amino acid residues (such as lysine (B10760008) and arginine) abundant in collagen proteins. This strong electrostatic attraction results in the vibrant green staining of collagen and other extracellular matrix (ECM) components. nih.govnih.govfrontiersin.org

This property is famously exploited in Masson's trichrome stain , where Light Green SF serves as a counterstain to acid fuchsin, vividly differentiating green-stained collagen from red-stained muscle and other elements. wikipedia.orgbiognost.com It can also be used as a substitute for aniline (B41778) blue in the Gomori one-step trichrome procedure .

Table 1: Application of Light Green SF Yellowish in Connective Tissue Staining

| Staining Technique | Target Component | Observed Color | Role of Light Green SF Yellowish |

| Masson's Trichrome | Collagen Fibers | Green | Counterstain |

| Gomori's Trichrome | Collagen Fibers | Green | Primary Stain (Aniline Blue substitute) |

| General Histology | Connective Tissue | Green | Counterstain |

Light Green SF Yellowish is frequently employed as a general cytoplasmic and plasma counterstain, often used in contrast to nuclear stains like hematoxylin (B73222) or safranine. scientificlabs.co.ukscientificlabs.comavantorsciences.com It binds to the basic proteins within the cytoplasm, imparting a light green hue that provides contrast to the darkly stained nucleus. calpaclab.com

Its cytoplasmic staining characteristics are particularly crucial in cytological preparations, such as the Papanicolaou stain. In this context, it selectively stains the cytoplasm of metabolically active cells. wikipedia.orgsemanticscholar.org This includes:

Intermediate squamous cells

Parabasal squamous cells

Columnar cells

These cells take up the Light Green SF dye, resulting in a blue or green cytoplasm, which allows for their differentiation from mature, superficial cells that are stained pink or red by Eosin (B541160) Y. wikipedia.orgnih.govepfl.ch

The application of Light Green SF Yellowish extends to plant histology, where it is used extensively. nih.gov The dye demonstrates a notable affinity for cellulose, a primary component of plant cell walls. scientificlabs.co.uksigmaaldrich.comscientificlabs.com This interaction allows for the clear visualization and demarcation of cell walls, providing structural detail in plant tissue sections. It is often used as a counterstain in these preparations to differentiate cell walls from other cellular components stained with dyes like safranine.

Beyond its well-known applications in staining collagen and cytoplasm, research has identified Light Green SF Yellowish as a highly selective mitochondrial stain. medchemexpress.comselleckchem.com This specific affinity allows for the targeted visualization of mitochondria within cells, a critical aspect for studies focusing on cellular metabolism and function. The precise mechanism for this selectivity is attributed to the unique biochemical environment and protein composition of mitochondria, which facilitates the accumulation of the dye.

Role of Light Green SF Yellowish in Polychrome Staining Formulations for Research

Polychrome stains utilize a combination of several dyes to achieve a spectrum of colors in a single preparation, enabling the differentiation of various cell types and tissue components. Light Green SF Yellowish is a critical ingredient in some of the most important polychrome staining methods used in cytological research. scientificlabs.co.ukbiognost.com

The Papanicolaou (Pap) stain is a quintessential polychromatic staining method used in cytology for the detection of cancerous and precancerous cells, particularly in Pap smears. wikipedia.orgnih.gov Light Green SF Yellowish is a key component of the EA counterstain solution, one of the three primary solutions used in the Pap staining procedure. scientificlabs.co.uk

The EA solution is itself a polychromatic stain, typically containing Light Green SF Yellowish, Eosin Y, and sometimes Bismarck Brown Y. wikipedia.orgscientificlabs.comnih.gov Various formulations of this solution exist, such as EA-36, EA-50, and EA-65, which differ in the proportions of the constituent dyes. semanticscholar.orgnih.gov

Within the Pap stain, Light Green SF Yellowish serves a specific diagnostic function:

It imparts a green or blue-green color to the cytoplasm of metabolically active, non-keratinized cells, such as parabasal and intermediate squamous cells, as well as endocervical columnar cells and malignant cells. semanticscholar.orgnih.gov

This contrasts sharply with the pink or orange-red staining of mature, superficial squamous cells by Eosin Y. semanticscholar.org

The differential staining provides crucial information about cellular maturity, metabolic activity, and morphology.

The formulation often includes phosphotungstic acid, which helps to adjust the pH and optimize the color intensity, and glacial acetic acid, which enhances cytoplasmic color differentiation. semanticscholar.orgnih.gov

Table 2: Components of a Typical Papanicolaou EA Stain and the Role of Light Green SF Yellowish

| Component | Chemical Type | Function in Staining | Target Cells/Structures |

| Light Green SF Yellowish | Acid Dye | Cytoplasmic Counterstain | Stains cytoplasm of active, non-superficial cells green/blue |

| Eosin Y | Acid Dye | Cytoplasmic Counterstain | Stains cytoplasm of mature, superficial cells pink/red; also stains nucleoli and cilia |

| Bismarck Brown Y | Basic Dye | Cytoplasmic Stain | (Often omitted in modified formulas) Provides a brown hue |

| Phosphotungstic Acid | Mordant/Acidifier | pH adjustment, enhances color differentiation | Selectively prevents eosin uptake in certain cells, allowing for green staining |

| Ethanol | Solvent | Carrier for dyes | Dissolves stain components |

| Glacial Acetic Acid | Acidifier | Enhances cytoplasmic detail | Sharpens color differentiation |

Utilization of Light Green SF Yellowish in Masson's Trichrome and Related Connective Tissue Stains

Light Green SF Yellowish is a key component in Masson's trichrome stain, a three-color staining technique widely used in histology to distinguish cells from their surrounding connective tissue. wikipedia.org In this protocol, Light Green SF Yellowish serves as the fibre stain, specifically imparting a green or blue color to collagen and bone, which allows for their clear differentiation from other tissue components. wikipedia.org Most recipes for Masson's trichrome result in red-staining keratin (B1170402) and muscle fibers, light red or pink cytoplasm, and dark brown to black cell nuclei, providing a detailed microscopic view of tissue architecture. wikipedia.org

The standard application of Masson's trichrome with Light Green SF Yellowish is extensive in the study of various pathologies. It is instrumental in examining muscular, cardiac, hepatic, and renal diseases by highlighting changes in connective tissue. wikipedia.org For instance, it is used to assess the degree of fibrosis in liver cirrhosis and to accentuate the basement membrane in kidney biopsies. leicabiosystems.com The stain is also valuable in oncology for differentiating smooth muscle from collagen in tumors. leicabiosystems.comutah.edu

In North America, Light Green SF Yellowish is the standard dye for staining collagen in contrast to acid fuchsin in Masson's trichrome. stainsfile.com The staining procedure involves immersing a fixated sample in a sequence of solutions, including Weigert's iron hematoxylin for nuclear staining, a plasma stain containing acid fuchsin, and finally the Light Green SF Yellowish solution to stain the collagen fibers. wikipedia.org The principle behind trichrome staining relies on the differential porosity of tissues to dyes of varying molecular sizes; less porous tissues are colored by the smallest dye molecule, while larger dye molecules will displace smaller ones in more permeable structures. utah.edu

| Staining Protocol | Target Tissue Component | Resulting Color with Light Green SF Yellowish |

| Masson's Trichrome | Collagen and Bone | Green or Blue wikipedia.org |

| Masson's Trichrome | Keratin and Muscle Fibers | Red wikipedia.org |

| Masson's Trichrome | Cytoplasm | Light Red or Pink wikipedia.org |

| Masson's Trichrome | Cell Nuclei | Dark Brown to Black wikipedia.org |

Applications of Light Green SF Yellowish in Staining Microorganisms in Research Samples (e.g., Twort Stain, Grocott's Method)

Light Green SF Yellowish is utilized as a counterstain in specialized staining methods for the visualization of microorganisms in tissue sections. Two notable examples are the Twort stain and Grocott's methenamine (B1676377) silver (GMS) stain. scientificlabs.co.ukpathnsitu.com

The Twort stain, which combines Neutral Red and either Fast Green FCF or Light Green SF Yellowish, is employed for the detection of both gram-positive and gram-negative bacteria. newcomersupply.comscytek.com In this method, gram-negative bacteria are stained red, while the background is counterstained with a light green color, allowing for their clear identification. scytek.com

In the Grocott-Gömöri's Methenamine Silver (GMS) stain, Light Green SF Yellowish is used as a background counterstain. pathnsitu.commicrobenotes.com The primary purpose of the GMS stain is to identify fungal organisms, which are rendered black by the silver impregnation. microbenotes.comwikipedia.org The light green counterstain provides a contrasting pale green background, which aids in the sharp delineation of the black-stained fungi. pathnsitu.commicrobenotes.com This method is based on the principle that the polysaccharide components of the fungal cell wall are oxidized to aldehyde groups, which then reduce silver nitrate (B79036) to metallic silver. wikipedia.orgutah.edu The GMS stain is particularly useful for identifying yeast-like fungi such as Pneumocystis jiroveci. microbenotes.comwikipedia.org

| Staining Method | Target Microorganism | Role of Light Green SF Yellowish | Resulting Appearance |

| Twort Stain | Gram-negative bacteria | Counterstain | Red bacteria against a light green background scytek.com |

| Grocott's Methenamine Silver (GMS) Stain | Fungal organisms | Counterstain | Black fungi against a pale green background pathnsitu.commicrobenotes.com |

Differentiating Cellular Components with Light Green SF Yellowish in Specialized Research Protocols (e.g., Pituitary Gland Cells)

Light Green SF Yellowish is a constituent of polychrome staining methods used for the differentiation of secretory cells within the pituitary gland. scientificlabs.co.uk One such specialized protocol is Slidders' Orange-Fuchsin-Green, which uses a combination of dyes to distinguish between different cell types in the pituitary. stainsfile.com

In this method, Light Green SF Yellowish is part of the final staining solution and is responsible for staining collagen green. stainsfile.com The protocol also utilizes Orange G to stain acidophils and erythrocytes orange, and acid fuchsin to stain basophils red. The cell nuclei are typically stained black with a hematoxylin-based stain. stainsfile.com This differential staining allows for the clear visualization and identification of acidophils, basophils, and chromophobes, which appear as pale gray-green. stainsfile.com

The procedure involves a sequence of staining and differentiation steps, with the timing often controlled visually to achieve the best results. stainsfile.com The use of phosphotungstic acid as a differentiator is a key step in achieving the precise staining of the different cellular components. stainsfile.com

| Cellular Component in Pituitary Gland | Stain Used in Slidders' Protocol | Resulting Color |

| Nuclei | Lendrum's celestine blue-hemalum | Black stainsfile.com |

| Erythrocytes | Orange G | Orange stainsfile.com |

| Collagen | Light Green SF Yellowish | Green stainsfile.com |

| Acidophils | Orange G | Orange stainsfile.com |

| Basophils | Acid Fuchsin | Red stainsfile.com |

| Chromophobes | Light Green SF Yellowish | Pale Gray-Green stainsfile.com |

Comparative Studies of Light Green SF Yellowish with Related Dyes (e.g., Fast Green FCF) in Research Protocols

In various histological staining procedures, Light Green SF Yellowish can be substituted with a closely related dye, Fast Green FCF. stainsfile.com Both are triphenylmethane (B1682552) dyes used as collagen stains in methods like Masson's trichrome. stainsfile.comstainsfile.com

The primary advantages of Fast Green FCF over Light Green SF Yellowish are its increased brilliance and resistance to fading. stainsfile.comstainsfile.com For applications where long-term preservation of the stained slide is important, Fast Green FCF is often recommended. stainsfile.com While Light Green SF Yellowish is the more common choice in North America for Masson's trichrome, Fast Green FCF is a well-established alternative. stainsfile.comstainsfile.com

Both dyes can be used in conjunction with a nuclear stain and a cytoplasmic or muscle fiber stain to achieve the differential coloration characteristic of trichrome methods. wikipedia.org The choice between the two may depend on the specific requirements of the research, including the desired intensity of the green color and the need for archival stability.

| Feature | Light Green SF Yellowish | Fast Green FCF |

| Common Application | Collagen stain in Masson's Trichrome stainsfile.com | Substitute for Light Green SF Yellowish in Masson's Trichrome stainsfile.com |

| Color | Green stainsfile.com | More brilliant green stainsfile.com |

| Fading | Prone to fading stainsfile.com | Less likely to fade stainsfile.com |

| C.I. Number | 42095 stainsfile.com | 42053 stainsfile.com |

Environmental Chemistry and Degradation Pathways of Light Green Sf Yellowish

Identification and Characterization of Environmental Release Pathways of Light Green SF Yellowish

The primary route for the entry of Light Green SF Yellowish into the environment is through aqueous waste streams originating from its manufacturing and application sites. As an acid dye, it has been used in the textile industry and extensively in biological laboratories for staining procedures. Consequently, wastewater discharged from textile processing facilities and laboratories represents a significant release pathway.

The chemical properties of Light Green SF Yellowish govern its environmental distribution. It possesses high water solubility, which, combined with a low affinity for organic matter, indicates a high potential for mobility in aquatic environments and leaching through soil profiles. This mobility can lead to the contamination of both surface water and groundwater, making its presence in wastewater an aesthetic and ecological concern.

Advanced Oxidation Processes for Light Green SF Yellowish Remediation in Aqueous Systems

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants through the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). These processes are particularly effective for treating wastewater containing recalcitrant dyes like Light Green SF Yellowish.

Photodegradation Mechanisms of Light Green SF Yellowish (UV-Irradiation, Photocatalysis)

Photodegradation, involving UV irradiation and photocatalysis, is a prominent AOP for dye remediation. Studies on the photocatalytic decolorization of Light Green SF Yellowish using titanium dioxide (TiO₂) under UV-A light have shown that the degradation process follows pseudo-first-order kinetics. icrc.ac.irnih.gov

While specific mechanistic studies on Light Green SF Yellowish are limited, the degradation pathway can be inferred from research on structurally similar triarylmethane dyes. The general mechanism on a semiconductor photocatalyst like TiO₂ involves the following steps:

Dye Sensitization : The dye molecule absorbs visible light, transitioning to an excited state.

Electron Injection : The excited dye injects an electron into the conduction band of the photocatalyst (e.g., TiO₂).

Reactive Oxygen Species (ROS) Formation : The injected electron is scavenged by adsorbed molecular oxygen to form superoxide (B77818) radicals (•O₂⁻), which can further lead to the generation of highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net

Dye Degradation : These potent ROS attack the dye molecule, leading to its degradation. This occurs via two primary competitive pathways: the cleavage of the conjugated chromophore structure, which results in decolorization, and the stepwise N-demethylation of the auxochrome groups. nih.govresearchgate.netsciencepublishinggroup.com

Role of Reactive Species in Light Green SF Yellowish Degradation (e.g., Iodine Radicals from Iodate)

The central reactive species responsible for degradation in most AOPs is the hydroxyl radical (•OH), which is a powerful, non-selective oxidizing agent. While specific research on the degradation of Light Green SF Yellowish by iodine radicals from iodate (B108269) is not available, other radical systems have been explored for dye degradation. For instance, iodide ions have been used to catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals. ncsu.edu Additionally, sulfate (B86663) radicals (SO₄•⁻), generated from persulfate, are also effective in degrading various reactive dyes. mdpi.com The primary mechanism in the photocatalysis of Light Green SF Yellowish remains the attack by photogenerated hydroxyl radicals. nih.govresearchgate.net

Impact of Water Matrix Constituents on Light Green SF Yellowish Degradation Kinetics (e.g., Sulfate, Chloride, Nitrate (B79036), Humic Acids)

The efficiency of photocatalytic degradation processes can be significantly influenced by the composition of the water matrix. Common inorganic anions found in industrial wastewater, such as sulfate (SO₄²⁻), chloride (Cl⁻), and nitrate (NO₃⁻), can interfere with the degradation kinetics. mdpi.comresearchgate.net

Investigation of Light Green SF Yellowish Degradation by Novel Photocatalytic Materials (e.g., Titania, Carbon Quantum Dots)

Carbon Quantum Dots (CQDs): Carbon quantum dots have emerged as a novel class of photocatalytic materials due to their excellent photostability, biocompatibility, and light-harvesting capabilities. researchgate.net While specific studies on Light Green SF Yellowish are nascent, CQD-based composites, such as CQDs/SnO₂, have demonstrated high efficiency in the visible-light-driven degradation of other cationic dyes like Methylene Blue and Malachite Green. nih.gov The mechanism involves enhanced separation of photogenerated charges and efficient transfer of electrons, which boosts the production of reactive oxygen species. core.ac.uk This suggests that CQD-based materials hold significant promise for the degradation of Light Green SF Yellowish.

Adsorption Mechanisms and Technologies for Light Green SF Yellowish Removal

Adsorption is a widely used, efficient, and economical method for removing dyes from wastewater. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various low-cost adsorbents, including industrial and agricultural wastes, have been investigated for the removal of dyes.

The performance of an adsorption process is typically evaluated using kinetic and isotherm models.

Adsorption Kinetics: These models describe the rate of dye uptake. The pseudo-second-order kinetic model is frequently found to best describe dye adsorption, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.eduyoutube.comrsc.org

Adsorption Isotherms: Isotherm models describe the equilibrium distribution of dye molecules between the liquid and solid phases. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org The Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. The suitability of a particular model provides insight into the nature of the adsorption process.

For the removal of triarylmethane dyes similar to Light Green SF Yellowish, studies using industrial solid waste have shown that the adsorption process often fits the Langmuir isotherm model and follows pseudo-second-order kinetics. The table below summarizes typical parameters obtained from fitting experimental data for dye adsorption onto various adsorbents to these models.

| Adsorbent | Dye | Best Fit Isotherm | Max. Adsorption Capacity (q_max) (mg/g) | Best Fit Kinetic Model | R² value (Kinetics) |

|---|---|---|---|---|---|

| Industrial Solid Waste | Malachite Green | Langmuir | 10.058 | Pseudo-second-order | >0.99 |

| Mixed Fruit Peel Waste | Sunset Yellow FCF | Langmuir | 200 | Pseudo-second-order | >0.99 |

| Natural Green Clay | Reactive Black 160 | Freundlich | 11.63 | Pseudo-second-order | >0.99 |

| Modified Wheat Straw | Reactive Yellow | Langmuir & Freundlich | N/A | Pseudo-second-order | >0.99 |

Development of Novel Adsorbent Materials for Light Green SF Yellowish (e.g., Magnetic Nanoparticles, Waste Materials)

The removal of dyes from wastewater through adsorption is a widely studied and effective method. researchgate.net Research has focused on developing low-cost and highly efficient adsorbent materials.

Magnetic Nanoparticles: Novel adsorbents such as amino-functionalized magnetic silica (B1680970) (Fe₃O₄@SiO₂@NH₂) nanocomposites have been synthesized for the effective removal of Light Green SF Yellowish. researchgate.net These nanoparticles exhibit superparamagnetic properties, allowing for easy separation from the solution after the adsorption process. The silica coating and amino group functionalization significantly increase the adsorption capacity compared to unmodified Fe₃O₄ nanoparticles by providing more exposed active sites for interaction with the dye molecules. researchgate.net Studies have reported that Fe₃O₄@SiO₂@NH₂ nanoparticles can achieve a maximum adsorption capacity of 40.2 mg/g for Light Green SF Yellowish. researchgate.net

Waste Materials: Economically viable and environmentally friendly approaches involve the use of waste materials as adsorbents. Agricultural industry waste, such as deoiled soya, and waste from thermal power plants, like bottom ash, have been successfully tested for their ability to remove Light Green SF Yellowish from wastewaters. researchgate.net These materials offer a cost-effective alternative to conventional adsorbents. Research has demonstrated percentage adsorption of 89.65% for deoiled soya and 88.74% for bottom ash, with high recovery rates, confirming their practical application potential. researchgate.net

Table 1: Adsorption Capacities of Various Adsorbents for Light Green SF Yellowish This table is interactive. You can sort and filter the data.

| Adsorbent Material | Type | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂@NH₂ | Magnetic Nanoparticle | 40.2 | researchgate.net |

| Fe₃O₄ (unmodified) | Magnetic Nanoparticle | 12.1 | researchgate.net |

| Deoiled Soya | Waste Material | 7.9 | researchgate.net |

| Bottom Ash | Waste Material | 6.9 | researchgate.net |

Electrostatic and Other Interaction Mechanisms in Light Green SF Yellowish Adsorption

The adsorption of Light Green SF Yellowish, an anionic dye, onto adsorbent surfaces is governed by a combination of interaction mechanisms. researchgate.netrsc.orgnih.gov

Electrostatic Interactions: This is a primary mechanism, particularly for functionalized adsorbents. researchgate.net For instance, the amino-functionalized surfaces of Fe₃O₄@SiO₂@NH₂ nanoparticles are positively charged in acidic conditions, leading to strong electrostatic attraction with the anionic Light Green SF dye molecules. researchgate.net The efficiency of this interaction is highly dependent on the pH of the solution. nih.gov

π-π Interactions: These interactions can occur between the aromatic rings of the dye molecule and functional groups on the adsorbent surface, further enhancing the adsorption process. researchgate.net

The combination of these physisorption processes indicates the complexity of the adsorption mechanism. researchgate.net

Biodegradation and Bioremediation Approaches for Light Green SF Yellowish

Bioremediation presents an eco-friendly and cost-effective alternative to physicochemical methods for dye removal. researchgate.net This approach utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade dye compounds. nih.govsemanticscholar.org

Fungi, particularly white-rot fungi, are effective in degrading complex organic compounds like triarylmethane dyes due to their production of potent extracellular enzymes. researchgate.netnih.gov The primary mechanisms of fungal dye degradation involve biosorption (adsorption of the dye onto the cell surface) and biodegradation, where enzymes break down the dye molecule into less harmful compounds. nih.gov Genera such as Aspergillus have been identified as capable of decolorizing and degrading various dyes. researchgate.netijsar.in

Bacterial degradation is another promising bioremediation strategy. Various bacterial strains have been evaluated for their ability to decolorize textile effluents. researchgate.net The effectiveness of microbial decolorization depends on the ability of the microorganisms to acclimate to the toxic waste and the specific enzymatic pathways they possess. researchgate.net

Kinetic and Thermodynamic Modeling of Light Green SF Yellowish Degradation Processes

To understand the dynamics of the adsorption process, kinetic and thermodynamic models are applied to experimental data.

Kinetic Models: The rate of adsorption is often analyzed using models such as the pseudo-first-order and pseudo-second-order kinetic models. For the adsorption of Light Green SF Yellowish onto various adsorbents like Fe₃O₄@SiO₂@NH₂ nanocomposites, deoiled soya, and bottom ash, the process is best described by the pseudo-second-order mechanism . researchgate.netresearchgate.net This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye.

Adsorption Isotherm Models: Equilibrium data are commonly analyzed using the Langmuir and Freundlich isotherm models to understand the distribution of dye molecules between the liquid and solid phases. youtube.comyoutube.comyoutube.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. youtube.comrsc.org The adsorption of Light Green SF onto Fe₃O₄@SiO₂@NH₂ was found to be more compatible with the Langmuir model. researchgate.net

The Freundlich isotherm describes multilayer adsorption onto a heterogeneous surface. youtube.com

Thermodynamic Parameters: Thermodynamic calculations provide insight into the spontaneity and nature of the adsorption process. nih.gov Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are determined. For the adsorption of Light Green SF Yellowish:

On Fe₃O₄@SiO₂@NH₂, the process was found to be spontaneous and exothermic . researchgate.net

On deoiled soya and bottom ash, the process was determined to be endothermic . researchgate.net

These findings are crucial for optimizing the conditions for efficient dye removal. nih.gov

Table 2: Kinetic and Isotherm Model Fitting for Light Green SF Yellowish Adsorption This table is interactive. You can sort and filter the data.

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Thermodynamic Nature | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@NH₂ | Pseudo-second-order | Langmuir | Spontaneous, Exothermic | researchgate.net |

| Deoiled Soya | Pseudo-second-order | Langmuir, Freundlich | Endothermic | researchgate.net |

| Bottom Ash | Pseudo-second-order | Langmuir, Freundlich | Endothermic | researchgate.net |

Stability and Resistance of Light Green SF Yellowish to Environmental Stressors

The stability of a dye in the environment determines its persistence and potential for long-term impact. Synthetic dyes are generally designed to be chemically and photolytically stable. chalcogen.ro

pH Stability: Light Green SF Yellowish shows marked changes in color and stability with variations in pH. In aqueous solutions, the green color turns yellowish-brown upon the addition of hydrochloric acid (HCl) and subsequently fades. scbt.comnih.gov The addition of sodium hydroxide (B78521) (NaOH) almost completely decolorizes the solution. scbt.comnih.gov This indicates that the chromophore structure of the dye is sensitive to pH changes, which can be a factor in both its environmental fate and treatment methods.

Light and Thermal Stability: The dye is known to have a tendency to fade, which suggests it is not completely stable when exposed to light. wikipedia.orgnih.govstainsfile.com If color stability is critical for certain applications, it is often replaced by the more brilliant and less fade-prone Fast Green FCF. wikipedia.orgstainsfile.com Regarding storage, it is recommended to keep the powdered dye in a tightly closed container between 15°C and 25°C, avoiding direct sunlight and freezing temperatures to ensure its stability. biognost.com

Advanced Analytical Methodologies for Detection and Quantification of Light Green Sf Yellowish

Development of Spectrophotometric and Fluorometric Detection Methods for Light Green SF Yellowish

Spectrophotometric methods are commonly employed for the determination of Light Green SF Yellowish, leveraging its ability to absorb light in the visible spectrum. The maximum absorption wavelength for Light Green SF Yellowish is typically observed around 630 nm. nih.govmedchemexpress.comstainsfile.com A colorimetric detection method has been described that measures the color of the dye at a maximum wavelength of 620 nm. ijcce.ac.ir This method demonstrated a linear relationship between absorption intensity and concentration in the range of 10-300 µg/mL, with a detection limit of 2.9 µg/mL. ijcce.ac.ir

Fluorometric detection offers an alternative and often more sensitive approach. One such method is based on the quenching of fluorescence emission of red-emissive cationic carbon dots (RC-CDs). ijcce.ac.ir The interaction between Light Green SF Yellowish and the RC-CDs leads to a decrease in the fluorescence intensity at an emission wavelength of 680 nm (with excitation at 340 nm). ijcce.ac.ir This quenching is attributed to electrostatic interaction and the inner-filter effect (IFE). ijcce.ac.ir This fluorometric method has a linear range of 7-100 µg/mL and a lower detection limit of 2.1 µg/mL compared to the colorimetric method. ijcce.ac.ir

| Parameter | Colorimetric Method | Fluorometric Method |

| Principle | Measurement of light absorption | Quenching of fluorescence emission of RC-CDs |

| Wavelength (λmax) | 620 nm (absorption) | 680 nm (emission), 340 nm (excitation) |

| Linear Range | 10-300 µg/mL | 7-100 µg/mL |

| Detection Limit | 2.9 µg/mL | 2.1 µg/mL |

Application of Magnetic Solid-Phase Microextraction (MSPE) for Light Green SF Yellowish Preconcentration

To enhance the sensitivity of detection methods, preconcentration of the analyte from a sample matrix is often necessary. Magnetic solid-phase microextraction (MSPE) has emerged as a simple, cost-effective, and rapid technique for this purpose. ijcce.ac.ir This method utilizes magnetic nanoparticles as sorbents to extract and concentrate the target compound from a solution.

In the context of Light Green SF Yellowish analysis, magnetic nickel ferrite (B1171679) nanoparticles (NiFe2O4 NPs) have been successfully used as an efficient adsorbent. ijcce.ac.ir The micro-magnetic solid phase extraction (µ-MSPE) technique allows for the fast separation of the nanoparticles from the sample solution using an external magnetic field. ijcce.ac.ir The adsorption process was found to follow the Freundlich isotherm model, with a maximum adsorption capacity (Qmax) of 35.1 mg/g. ijcce.ac.ir The kinetics of the adsorption were best described by a pseudo-second-order model. ijcce.ac.ir This µ-MSPE procedure, when coupled with spectrophotometric or fluorometric detection, has shown high recoveries ranging from 93.7% to 101.5% for the determination of Light Green SF Yellowish in water samples. ijcce.ac.ir

Chromatographic Separation Techniques for Light Green SF Yellowish and its Metabolites (e.g., TLC)

Chromatography is a powerful technique for separating components of a mixture. While detailed studies on the specific chromatographic separation of Light Green SF Yellowish and its metabolites are not extensively available in the provided search results, the principles of chromatography, such as thin-layer chromatography (TLC), are applicable. Chromatography separates substances based on the differential distribution of the components between a stationary phase and a mobile phase. For a compound like Light Green SF Yellowish, a polar stationary phase (like silica (B1680970) gel) and a mobile phase of appropriate polarity could be used to separate it from other components or its metabolites. The separation is based on the principle that different components will travel at different rates as the mobile phase moves through the stationary phase. youtube.com

Electrochemical Methods for Light Green SF Yellowish Analysis

While the search results did not provide specific examples of electrochemical methods for the analysis of Light Green SF Yellowish, these techniques represent a potential avenue for its detection. Electrochemical methods are based on measuring the electrical properties of a solution containing the analyte. Techniques such as voltammetry or amperometry could potentially be developed for the quantification of Light Green SF Yellowish, given its chemical structure which may be susceptible to oxidation or reduction at an electrode surface.

High-Throughput Screening and Automation in Light Green SF Yellowish Analysis

High-throughput screening (HTS) involves the use of automated equipment to rapidly test a large number of samples. nih.gov This approach is highly valuable in various research areas, including drug discovery and materials science. nih.govyoutube.com In the context of Light Green SF Yellowish analysis, HTS could be employed for the rapid screening of its presence in numerous samples or for optimizing analytical methods. Automation can be integrated into various analytical techniques, including spectrophotometry and fluorometry, to increase sample throughput and reduce manual labor. youtube.com The use of robotics and automated liquid handling systems can streamline the entire analytical process, from sample preparation to data analysis. youtube.com

Quality Assurance and Certification Methodologies for Research-Grade Light Green SF Yellowish

Ensuring the quality and purity of research-grade Light Green SF Yellowish is essential for reliable and reproducible experimental results. The Biological Stain Commission (BSC) provides certification for biological stains, including Light Green SF Yellowish. sigmaaldrich.comfishersci.com This certification process involves testing the dye content and performance in standardized staining procedures. avantorsciences.combiognost.com

Key quality control parameters for Light Green SF Yellowish include:

Dye Content: The percentage of the active dye molecule in the powder. Certified grades often have a dye content of ≥65%. sigmaaldrich.com

Identity and Purity: Confirmed through techniques like UV-Vis spectrophotometry to determine the maximum absorption wavelength (λmax), which is around 630-634 nm.

Performance Testing: The dye is tested in specific histological or cytological staining methods to ensure it produces the expected results. biognost.commerckmillipore.com For example, it is certified for use as a cytological counterstain and in Gomori's trichrome procedure.

Manufacturers of research-grade Light Green SF Yellowish provide Certificates of Analysis (CoA) that detail the specific test results for a particular batch, ensuring transparency and quality for the end-user. sigmaaldrich.com

Theoretical and Computational Investigations of Light Green Sf Yellowish

Quantum Chemical Calculations of Electronic Structure and Reactivity of Light Green SF Yellowish

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of complex dye molecules like Light Green SF Yellowish. Although specific DFT studies on Light Green SF Yellowish are not extensively documented in publicly available literature, the principles can be applied based on extensive research on analogous triarylmethane dyes.

These calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, the spatial distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For Light Green SF Yellowish, the delocalized π-electron system across the three aromatic rings is expected to be a dominant feature of its frontier orbitals.

Conceptual DFT also allows for the calculation of various reactivity descriptors that provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the change in energy with respect to the number of electrons and the external potential.

Table 1: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations

| Property/Descriptor | Description | Typical Application for Light Green SF Yellowish |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Identifying regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Identifying regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | Predicting the overall reactivity of the dye molecule. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Quantifying the ability of the dye to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Quantifying the ability of the dye to donate an electron. |

| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | Assessing the stability of the dye molecule. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Understanding charge distribution and bond polarities. |

| Electrophilicity Index | A global reactivity index that measures the propensity of a species to accept electrons. | Predicting the electrophilic character of the dye. |

These quantum chemical calculations provide a fundamental understanding of the electronic characteristics that govern the color, stability, and staining properties of Light Green SF Yellowish.

Molecular Dynamics Simulations of Light Green SF Yellowish Interactions with Biomolecules

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.netnih.gov While specific MD simulation studies focusing on Light Green SF Yellowish are not readily found in the literature, the technique is widely applied to understand the interactions between small molecules and biomolecules. researchgate.netresearchgate.net Given that Light Green SF Yellowish is extensively used as a biological stain, particularly for collagen, MD simulations could provide invaluable insights into its staining mechanism at the molecular level. nih.gov

In a hypothetical MD simulation study, a system would be constructed containing the Light Green SF Yellowish molecule, a model of a biomolecule (such as a collagen triple helix), and a solvent, typically water, to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a certain period, often on the scale of nanoseconds to microseconds. The analysis of these trajectories can reveal:

Binding Modes: How and where the dye molecule binds to the biomolecule. This could identify specific amino acid residues in collagen that are crucial for the interaction.

Binding Affinity: The strength of the interaction between the dye and the biomolecule can be estimated using advanced techniques like free energy calculations.

Conformational Changes: Whether the binding of the dye induces any changes in the structure of the biomolecule, or vice versa.

Role of Solvent: The influence of water molecules on the binding process, such as the formation of water bridges between the dye and the biomolecule.

For triarylmethane dyes in general, studies have shown that they can bind to biomolecules like DNA and proteins through various non-covalent interactions, including electrostatic interactions, hydrogen bonding, and van der Waals forces. laserfocusworld.com MD simulations could precisely characterize these interactions for Light Green SF Yellowish and explain its specificity for certain tissues.

Predictive Modeling of Spectroscopic and Photophysical Properties of Light Green SF Yellowish

The characteristic green color of Light Green SF Yellowish is due to its absorption of light in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) for this dye is experimentally known to be around 630 nm. researchgate.netnih.gov Predictive modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful computational tool for understanding and predicting the spectroscopic properties of molecules. nih.gov

TD-DFT calculations can simulate the electronic transitions that occur when a molecule absorbs light. nih.gov The output of a TD-DFT calculation provides information about the excitation energies (which can be converted to wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (i.e., which molecular orbitals are involved).

For a molecule like Light Green SF Yellowish, the main absorption band in the visible region is typically due to a π → π* transition, involving the delocalized π-electron system of the conjugated aromatic rings. The accuracy of TD-DFT predictions depends on the choice of the functional and basis set used in the calculation. While no specific TD-DFT studies on Light Green SF Yellowish are prominent in the literature, the methodology is well-established for similar dyes. laserfocusworld.comnih.gov

Table 2: Comparison of Experimental and Hypothetical Predicted Spectroscopic Properties

| Property | Experimental Value | Hypothetical TD-DFT Prediction | Information Gained from Prediction |

| Maximum Absorption Wavelength (λmax) | ~630 nm researchgate.netnih.gov | Aims to be within a small percentage of the experimental value. | Confirmation of the electronic transition responsible for the color. |

| Molar Absorptivity (ε) | High | Can be qualitatively estimated from the calculated oscillator strength. | Insight into the intensity of the light absorption. |

| Emission Wavelength | Not typically fluorescent | Could be calculated to predict potential fluorescence properties. | Understanding of the photophysical de-excitation pathways. |

Beyond predicting the absorption spectrum, computational models can also investigate other photophysical properties, such as fluorescence and phosphorescence, although Light Green SF Yellowish is not primarily known for its fluorescent properties. These predictions are valuable for understanding the fundamental principles behind the dye's color and for designing new dyes with specific desired colors.

Computational Studies on Degradation Pathways and Reaction Intermediates of Light Green SF Yellowish

The stability of dyes is a critical factor in their application, and understanding their degradation pathways is important for environmental and toxicological reasons. Computational chemistry offers methods to investigate the mechanisms of dye degradation, such as hydrolysis, oxidation, or photodegradation. While specific computational studies on the degradation of Light Green SF Yellowish are scarce, the approaches used for other triarylmethane and azo dyes can be outlined. polito.it

DFT calculations can be employed to map out the potential energy surface of a degradation reaction. This involves:

Identifying Reactants and Products: Defining the initial dye molecule and the expected final degradation products.

Locating Transition States: Finding the high-energy structures that connect the reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction.

Characterizing Intermediates: Identifying any stable molecules that are formed during the course of the reaction.

For example, in the case of hydrolysis, computational models could investigate the reaction of Light Green SF Yellowish with water or hydroxide (B78521) ions. The calculations could determine the most likely site of attack on the dye molecule and the energy barriers for the subsequent steps, leading to the breakdown of the chromophore and loss of color.

Similarly, for photodegradation, computational studies could explore the excited-state reactivity of the dye to understand how the absorption of light can lead to chemical reactions and decomposition. These studies can provide a detailed, step-by-step mechanism of the degradation process, which can be difficult to obtain through experimental methods alone. The insights gained from such computational work can be valuable for designing more stable dyes or for developing more efficient methods for their removal from wastewater.

In Silico Approaches for Designing Novel Light Green SF Yellowish Analogues

In silico, or computational, approaches are increasingly used in the design of new molecules with desired properties, a field often referred to as computer-aided molecular design (CADD). nih.govscispace.com For a histological stain like Light Green SF Yellowish, the goal of designing novel analogues could be to improve properties such as:

Color: To achieve a different shade of green or even a different color altogether.

Stability: To create a dye that is more resistant to fading upon exposure to light or chemical treatments.

Binding Specificity: To enhance the selectivity of the dye for a particular biomolecule, such as a specific type of collagen.

Solubility: To modify the solubility of the dye in different solvents.

One of the key in silico techniques used for this purpose is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netjetir.org In a QSAR study, a set of known molecules and their measured activities (e.g., staining intensity, stability) are used to build a statistical model that relates the chemical structure of the molecules to their activity. This model can then be used to predict the activity of new, untested molecules.

Another approach is structure-based design, which relies on the knowledge of the three-dimensional structure of the target biomolecule. If the binding site of Light Green SF Yellowish on collagen were known, for example, through MD simulations, new analogues could be designed to fit more snugly into this site and form stronger interactions.

Table 3: In Silico Techniques for Designing Novel Dye Analogues

| Technique | Description | Application to Light Green SF Yellowish Analogues |

| QSAR | Statistical models that relate chemical structure to a specific property or activity. researchgate.netjetir.org | Predicting the staining intensity or stability of new dye structures. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for a biological activity. | Defining the key features of the dye required for collagen binding. |

| Virtual Screening | Computationally searching large libraries of molecules to identify those with a high probability of having the desired properties. | Finding new potential dye molecules from existing chemical databases. |

| De Novo Design | Building new molecules from scratch based on the structural requirements of the target binding site. | Creating entirely new dye structures tailored for optimal collagen interaction. |

These in silico methods can significantly accelerate the discovery of new and improved histological stains by reducing the number of molecules that need to be synthesized and tested in the laboratory.

Q & A

Q. What are the key chemical and spectral properties of Light Green SF Yellowish relevant to its use in biological staining?

Light Green SF Yellowish (C.I. 42095) is a triarylmethane dye with the molecular formula C₃₇H₃₄N₂Na₂O₉S₃ and a molecular weight of 792.86 g/mol . Its spectral properties include a maximum absorption wavelength (λmax) of 629–634 nm in water , with a molar absorptivity (ε) of 830–1130 L·mol⁻¹·cm⁻¹ . The dye is typically supplied as a dark red-purple powder with ≥65%–80% purity (varies by supplier) and is soluble in water (up to 200 g/L at 20°C) but only sparingly in ethanol . These properties make it suitable for aqueous staining protocols, such as cytological counterstaining in Papanicolaou (PAP) stains.

Methodological Consideration : When preparing stock solutions, dissolve the dye in ultrapure water (10 mg/mL) and filter to remove particulates. Adjust pH to 2.9–3.0 (using dilute HCl/NaOH) to match its optimal solubility and stability .

Q. How does Light Green SF Yellowish compare to alternative counterstains like Aniline Blue in histological protocols?

Light Green SF Yellowish is preferred over Aniline Blue in protocols requiring high contrast and resistance to fading. For example, in Masson-Goldner trichrome staining , it differentiates collagen fibers (green) from nuclei (red) with greater clarity than Aniline Blue . Its sulfonic acid groups enhance binding to basic proteins, improving specificity in connective tissue staining . However, its lower durability in acidic conditions (e.g., ethanol dehydration) requires careful protocol optimization to prevent washout .

Methodological Consideration : For reproducible results, limit ethanol exposure during dehydration to ≤2 minutes per step. Validate staining intensity using control slides with known collagen density .

Q. What safety precautions are critical when handling Light Green SF Yellowish in laboratory settings?

The dye is classified as a potential carcinogen (H351 hazard) and irritant (H315/H319). Key precautions include:

- Use nitrile gloves and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight, light-protected containers at 2–30°C ; avoid polyethylene due to static buildup .

Methodological Consideration : Dispose of waste via chemical oxidation (e.g., hydrogen peroxide) to degrade aromatic amines, and document waste streams per local regulations .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in Light Green SF Yellowish staining results across experimental batches?

Batch-to-batch variability often arises from differences in dye purity (≥65% vs. ≥80%) and residual solvents. To mitigate:

- Quantify dye content spectrophotometrically (λmax = 629–634 nm) and normalize concentrations before use .

- Validate staining protocols using a reference standard (e.g., certified Certistain® dyes with ≥75% purity) .

- Analyze pH sensitivity: Staining intensity decreases at pH >4.0 due to sulfonate group protonation .

Q. What advanced applications of Light Green SF Yellowish exist beyond traditional histology?

Recent studies explore its use in:

- Diagnostic assays : As a non-radioactive tracer in corneal injury detection, leveraging its affinity for sulfated glycosaminoglycans in damaged epithelial cells .

- Protein interaction studies : Its anionic sulfonate groups bind cationic domains in amyloid fibrils, enabling visualization of aggregation kinetics via fluorescence quenching .

- Environmental toxicology : As a marker for microplastic uptake in aquatic organisms due to its resistance to enzymatic degradation .

Methodological Consideration : For fluorescence applications, pair with Nile Red (ex/em 488/525 nm) to multiplex staining of lipid-protein complexes .

Q. How can researchers optimize Light Green SF Yellowish for high-throughput screening (HTS) platforms?

Challenges in HTS include dye aggregation and cross-reactivity. Solutions include:

- Micelle stabilization : Add 0.1% Tween-20 to prevent aggregation in automated liquid handlers .

- Cross-reactivity mitigation : Pre-treat samples with 1% BSA to block nonspecific binding .

- Quantitative analysis : Use hyperspectral imaging (630 nm channel) to differentiate signal from autofluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.